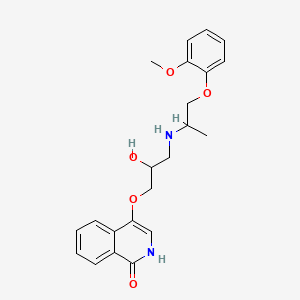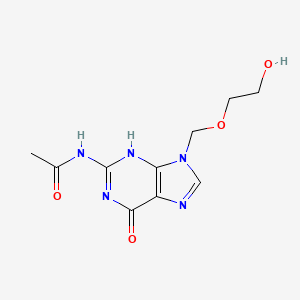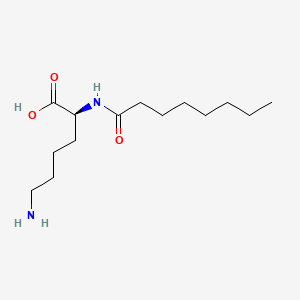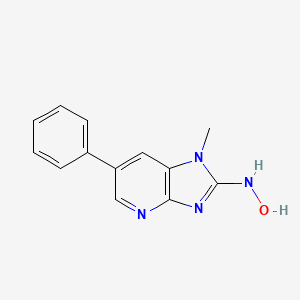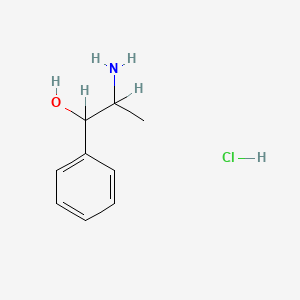
2-氨基-1-苯基丙烷-1-醇盐酸盐
描述
2-Amino-1-phenylpropan-1-ol hydrochloride is a sympathomimetic compound . It acts mainly by causing the release of norepinephrine but also has direct agonist activity at some adrenergic receptors . It is most commonly used as a nasal vasoconstrictor and an appetite depressant .
Molecular Structure Analysis
The molecular formula of 2-Amino-1-phenylpropan-1-ol hydrochloride is C9H14ClNO . The molecular weight is 187.66 g/mol . The InChI Key is DYWNLSQWJMTVGJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Amino-1-phenylpropan-1-ol hydrochloride has a molecular weight of 187.66 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 46.2 Ų . The compound is a powder at room temperature .科学研究应用
化学合成
“2-氨基-1-苯基丙烷-1-醇盐酸盐”被用作化学合成中的构建块 . 它可以用来合成各种复杂的分子,为新药和新材料的开发做出贡献 .
药理学应用
苯丙胺,一种结构与“2-氨基-1-苯基丙烷-1-醇盐酸盐”相似的化合物,是一种交感神经兴奋剂,作为非选择性肾上腺素受体激动剂和去甲肾上腺素再摄取抑制剂 . 它已被用作减充血剂和食欲抑制剂 . 这表明“2-氨基-1-苯基丙烷-1-醇盐酸盐”具有潜在的药理学应用。
药物开发
该化合物可用于开发新药。 例如,它可以作为合成非对映异构体1,2-二氨基-1-苯基丙烷的起点 . 这些化合物可能在药物化学中具有潜在的应用 .
晶体学
“2-氨基-1-苯基丙烷-1-醇盐酸盐”可用于晶体学研究 . 了解化合物的晶体结构对于药物设计和材料科学至关重要 .
微生物研究
该化合物可能在微生物研究中使用。 例如,最小抑菌浓度和杀菌浓度(MIC和MBC)用于确定化学化合物和天然提取物对选定微生物的生物效应 .
生物利用度研究
“2-氨基-1-苯基丙烷-1-醇盐酸盐”可用于生物利用度研究。 了解化合物的生物利用度对于药物开发至关重要,因为它影响剂量、给药途径和潜在的副作用 .
作用机制
Target of Action
The primary targets of 2-Amino-1-phenylpropan-1-ol hydrochloride are adrenergic receptors . This compound acts as a nonselective adrenergic receptor agonist . Adrenergic receptors play a crucial role in the sympathetic nervous system, mediating the body’s fight or flight response .
Mode of Action
2-Amino-1-phenylpropan-1-ol hydrochloride acts mainly by causing the release of norepinephrine . It also has direct agonist activity at some adrenergic receptors . This compound was originally thought to act as a direct agonist of adrenergic receptors, but it was subsequently found to show only weak or negligible affinity for these receptors . Instead, it has been characterized as an indirect sympathomimetic that acts by inducing norepinephrine release and thereby activating adrenergic receptors .
Pharmacokinetics
The pharmacokinetics of 2-Amino-1-phenylpropan-1-ol hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). This compound is metabolized in the liver, specifically by the CYP2D6 enzyme . The elimination half-life of this compound is between 2.1 and 3.4 hours , indicating its relatively short duration of action in the body.
Result of Action
The molecular and cellular effects of 2-Amino-1-phenylpropan-1-ol hydrochloride’s action are primarily related to its role as a sympathomimetic agent. By inducing the release of norepinephrine and activating adrenergic receptors, this compound can produce a range of physiological effects. These include vasoconstriction, which is why it is commonly used as a nasal decongestant, and appetite suppression .
Action Environment
The action, efficacy, and stability of 2-Amino-1-phenylpropan-1-ol hydrochloride can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of this compound. Additionally, individual factors such as the patient’s age, health status, and genetic makeup can influence the compound’s efficacy and the patient’s response to treatment .
安全和危害
生化分析
Biochemical Properties
2-Amino-1-phenylpropan-1-ol hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to induce the release of norepinephrine, a neurotransmitter that plays a crucial role in various biochemical reactions .
Cellular Effects
The compound influences cell function by acting as a nonselective adrenergic receptor agonist and norepinephrine reuptake inhibitor . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
2-Amino-1-phenylpropan-1-ol hydrochloride exerts its effects at the molecular level primarily through the induction of norepinephrine release, thereby activating adrenergic receptors . It also has direct agonist activity at some of these receptors .
Metabolic Pathways
2-Amino-1-phenylpropan-1-ol hydrochloride is involved in various metabolic pathways, primarily related to its role in the release of norepinephrine
属性
| { "Design of the Synthesis Pathway": "The synthesis of 2-Amino-1-phenylpropan-1-ol hydrochloride can be achieved through a multi-step process involving the reaction of starting materials with various reagents and catalysts.", "Starting Materials": [ "Benzyl cyanide", "2-bromo-1-phenylpropane", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of benzyl cyanide with sodium borohydride in ethanol to form 2-phenylpropanenitrile", "Step 2: Bromination of 2-phenylpropanenitrile with 2-bromo-1-phenylpropane in the presence of hydrochloric acid to form 2-(2-bromo-1-phenylpropyl)benzonitrile", "Step 3: Reduction of 2-(2-bromo-1-phenylpropyl)benzonitrile with sodium borohydride in ethanol to form 2-(1-phenylpropyl)benzylamine", "Step 4: Hydrolysis of 2-(1-phenylpropyl)benzylamine with concentrated hydrochloric acid to form 2-Amino-1-phenylpropan-1-ol hydrochloride" ] } | |
CAS 编号 |
154-41-6 |
分子式 |
C9H13NO.ClH C9H14ClNO |
分子量 |
187.66 g/mol |
IUPAC 名称 |
(1R,2R)-2-amino-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9+;/m1./s1 |
InChI 键 |
DYWNLSQWJMTVGJ-JXLXBRSFSA-N |
手性 SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)O)N.Cl |
SMILES |
CC(C(C1=CC=CC=C1)O)N.Cl |
规范 SMILES |
CC(C(C1=CC=CC=C1)O)N.Cl |
外观 |
Solid powder |
熔点 |
381 to 385 °F (NTP, 1992) |
其他 CAS 编号 |
40626-29-7 154-41-6 2153-98-2 |
物理描述 |
Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992) |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
40626-29-7 |
保质期 |
>2 years if stored properly |
溶解度 |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Dexatrim Hydrochloride, Phenylpropanolamine Norephedrine Phenylpropanolamine Phenylpropanolamine Hydrochloride Prolamine Propagest Triaminic DM |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



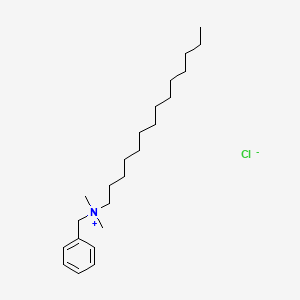
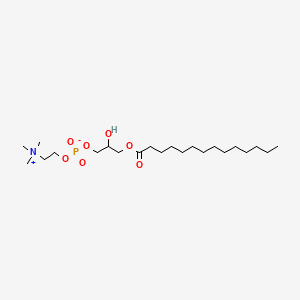
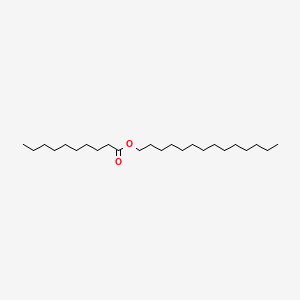

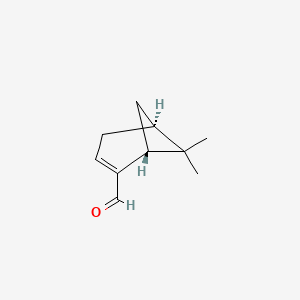

![N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B1677604.png)

